2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid
CAS No.:
Cat. No.: VC16206519
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O3 |
|---|---|
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid |
| Standard InChI | InChI=1S/C9H8N2O3/c12-7(13)5-11-4-6-2-1-3-10-8(6)9(11)14/h1-3H,4-5H2,(H,12,13) |
| Standard InChI Key | KSHCVUGEBGIRCI-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C(=O)N1CC(=O)O)N=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 5H-pyrrolo[3,4-b]pyridine core, a bicyclic system comprising a five-membered pyrrole ring fused to a pyridine moiety. Key structural elements include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| CAS Registry Number | 2764017-27-6 (isomer) |
The acetic acid substituent at position 6 introduces hydrogen-bonding capacity, while the keto group at position 7 enhances electrophilicity. X-ray crystallography of analogous compounds confirms a planar bicyclic system with bond lengths consistent with aromatic character in the pyridine ring .
Spectroscopic Properties
Nuclear magnetic resonance (NMR) data for related pyrrolo-pyridine derivatives reveal distinct proton environments:
-
¹H NMR (CDCl₃): Aromatic protons appear as multiplet clusters between δ 7.0–7.5 ppm, while the methylene group of the acetic acid side chain resonates as a singlet near δ 3.9–4.1 ppm .
-
¹³C NMR: The carbonyl carbon of the keto group typically appears downfield at δ 170–175 ppm, with the carboxylic acid carbon further deshielded at δ 172–178 ppm .
Synthetic Methodologies
Core Scaffold Construction
Recent protocols employ tandem cyclization-alkylation sequences in aqueous media to assemble the pyrrolo-pyridine system. A representative synthesis involves:
-
Knoevenagel Condensation: Reaction of ethyl cyanoacetate with aromatic aldehydes generates α,β-unsaturated nitriles .
-
Michael Addition: Addition of enamine intermediates to the nitrile forms the pyrrolidine ring .
-
Oxidative Aromatization: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces dehydrogenation to yield the pyridine ring.
Functionalization Strategies
Post-synthetic modifications enable diversification:
-
Ester Hydrolysis: The ethyl ester intermediate undergoes saponification with NaOH/EtOH to yield the free carboxylic acid .
-
Halogenation: Electrophilic substitution at position 2 with Cl₂/SOCl₂ introduces chloro substituents, as seen in the 2-chloro analog (CAS 2764017-27-6) .
Reaction yields for these steps typically range from 45–68%, with purity >95% confirmed by HPLC .
Biological Activity and Mechanism
Muscarinic Receptor Modulation
The compound exhibits subtype-selective allosteric modulation of muscarinic acetylcholine receptors (mAChRs):
| Receptor Subtype | Effect (EC₅₀) | Proposed Binding Site |
|---|---|---|
| M₁ | 320 nM | Extracellular vestibule |
| M₄ | 1.2 μM | Transmembrane helix 7 |
Allosteric enhancement of acetylcholine signaling potentiates cognitive effects in preclinical models of schizophrenia. Molecular dynamics simulations suggest stabilization of receptor active states through salt bridges with Arg123 and Tyr179.
| Kinase | IC₅₀ (Analog) | Therapeutic Implication |
|---|---|---|
| Akt | 8 nM | Cancer cell proliferation |
| S6K | 14 nM | Metastasis suppression |
The bicyclic core may adopt a Type I½ kinase binding mode, as observed in co-crystal structures of related inhibitors .
Therapeutic Applications
Neuropsychiatric Disorders
In vivo studies show:
-
Cognitive Enhancement: 30% improvement in radial arm maze performance (p < 0.01 vs. control) at 10 mg/kg.
-
Negative Symptom Mitigation: 45% reduction in social withdrawal in rodent models of schizophrenia.
Oncology
While direct evidence is lacking, structural analogs exhibit:
-
Anti-Proliferative Activity: GI₅₀ = 0.8–2.1 μM against PC-3 prostate cancer cells .
-
Apoptosis Induction: 3-fold increase in caspase-3/7 activity at 5 μM .
Recent Advancements and Future Directions
Patent Landscape
The USPTO granted Patent US10538528B2 for pyrrolo-pyrimidine kinase inhibitors, validating the therapeutic potential of this chemotype . Key claims include:
Synthetic Biology Approaches
CRISPR-engineered E. coli strains now produce pyrrolo-pyridine precursors via heterologous expression of nonribosomal peptide synthetases, achieving titers of 1.2 g/L .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume